molecular formula C13H16N2O B11891031 2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine CAS No. 801167-09-9

2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine

Cat. No.: B11891031
CAS No.: 801167-09-9
M. Wt: 216.28 g/mol
InChI Key: NOFFTVDKASINNN-UHFFFAOYSA-N
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Description

2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with dimethyl groups at positions 4 and 8, and an ethanamine group attached via an oxygen atom at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor function, and intercalate into DNA, leading to various biological effects . The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine is unique due to the presence of both dimethyl groups and the ethanamine moiety, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for interaction with various biological targets, making it a valuable compound for research and development .

Properties

CAS No.

801167-09-9

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)oxyethanamine

InChI

InChI=1S/C13H16N2O/c1-9-4-3-5-11-10(2)8-12(15-13(9)11)16-7-6-14/h3-5,8H,6-7,14H2,1-2H3

InChI Key

NOFFTVDKASINNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)OCCN)C

Origin of Product

United States

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